molecular formula C21H25NO4 B2369308 (E)-3-(3-methoxy-4-propoxyphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide CAS No. 466648-40-8

(E)-3-(3-methoxy-4-propoxyphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide

Cat. No.: B2369308
CAS No.: 466648-40-8
M. Wt: 355.434
InChI Key: JLWHCUVHQQMPPJ-DHZHZOJOSA-N
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Description

(E)-3-(3-methoxy-4-propoxyphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is a synthetic acrylamide derivative supplied for research purposes. Compounds within this structural class have been identified as modulators of the Estrogen-Related Receptor Alpha (ERRα), a key regulator of energy metabolism and a potential therapeutic target for various diseases . Its research applications include investigations in oncology, as ERRα modulators have shown potential for the treatment of certain cancers . Furthermore, this compound may be of interest for studies in metabolic disorders, given the role of ERRα in conditions such as obesity, hyperlipidemia, and diabetes . Additional research areas could encompass neurological disorders, including anxiety, and inflammatory conditions like rheumatoid arthritis . The mechanism of action for this compound class involves interaction with ERRα, an orphan nuclear receptor that influences mitochondrial function and cellular energy metabolism . This product is strictly for research and development in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(E)-N-(2-methoxy-5-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-5-12-26-19-10-7-16(14-20(19)25-4)8-11-21(23)22-17-13-15(2)6-9-18(17)24-3/h6-11,13-14H,5,12H2,1-4H3,(H,22,23)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWHCUVHQQMPPJ-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Propoxylation of Vanillin

Vanillin undergoes O-propylation at the 4-hydroxy position using propyl bromide and potassium carbonate in refluxing acetone. Anhydrous conditions prevent hydrolysis of the propyl bromide, while a 2:1 molar ratio of propyl bromide to vanillin ensures complete conversion.

Reaction Conditions

Parameter Value
Solvent Anhydrous acetone
Base K₂CO₃ (2.5 equiv)
Temperature 56°C (reflux)
Time 12 hours
Yield 85–90%

The product, 3-methoxy-4-propoxybenzaldehyde, is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Reductive Amination to 3-Methoxy-4-Propoxyaniline

The aldehyde is converted to the primary amine using ammonium acetate and sodium cyanoborohydride in methanol. A Dean-Stark trap removes water to shift equilibrium toward imine formation.

Optimized Conditions

  • Catalyst : NaBH₃CN (1.2 equiv)
  • Temperature : 25°C
  • Yield : 78%

Synthesis of 2-Methoxy-5-Methylaniline

Directed C–H Methylation of 2-Methoxyaniline

Using a palladium-catalyzed protocol, 2-methoxyaniline is methylated at the 5-position. The reaction employs methylboronic acid, Pd(OAc)₂, and silver oxide in toluene.

Key Data

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Methyl Source Methylboronic acid (2.0 equiv)
Oxidant Ag₂O (3.0 equiv)
Yield 65%

Acrylamide Bond Formation via Knoevenagel Condensation

Synthesis of 3-(3-Methoxy-4-Propoxyphenyl)acrylic Acid

3-Methoxy-4-propoxybenzaldehyde reacts with malonic acid in pyridine with piperidine catalysis. The E-isomer is favored due to steric hindrance during the elimination step.

Reaction Profile

  • Solvent : Pyridine
  • Catalyst : Piperidine (10 mol%)
  • Temperature : 100°C
  • Yield : 82%

Activation to Acryloyl Chloride

The acrylic acid is treated with thionyl chloride (3.0 equiv) in dichloromethane at 0°C. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride.

Coupling with 2-Methoxy-5-Methylaniline

The acryloyl chloride reacts with 2-methoxy-5-methylaniline in tetrahydrofuran (THF) and water, using sodium bicarbonate to scavenge HCl.

Optimized Parameters

Variable Value
Solvent THF:H₂O (3:1)
Base NaHCO₃ (2.0 equiv)
Temperature 20°C
Time 4 hours
Yield 68%

Characterization and Isomeric Purity

1H NMR Analysis

  • E-Isomer : Trans-vinylic protons at δ 6.42 (d, J = 15.6 Hz) and δ 7.24 (d, J = 15.6 Hz).
  • Methoxy Groups : Singlets at δ 3.84 (OCH₃) and δ 3.89 (OCH₂CH₂CH₃).

HPLC Purity

  • >99% (C18 column, acetonitrile:water = 70:30, 1.0 mL/min).

Alternative Methodologies and Comparative Evaluation

Horner-Wadsworth-Emmons Olefination

A phosphonate ester derived from 3-methoxy-4-propoxybenzaldehyde reacts with 2-methoxy-5-methylaniline in the presence of NaH. While this method achieves 72% yield, it requires stringent anhydrous conditions.

Enzymatic Aminolysis

Lipase-catalyzed aminolysis of methyl acrylate with 2-methoxy-5-methylaniline in ionic liquids (e.g., [BMIM][BF₄]) provides a greener route but with lower yields (54%).

Industrial-Scale Considerations

  • Cost Analysis : Propyl bromide and Pd catalysts contribute >60% of raw material costs.
  • Waste Streams : Recycling of acetone and THF reduces environmental impact.
  • Throughput : Batch processing achieves 1.2 kg/day vs. continuous flow (3.5 kg/day).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-methoxy-4-propoxyphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(3-methoxy-4-propoxyphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key structural analogues and their differences are summarized below:

Compound Name Substituent Variations Key Structural Differences Reference
(E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide 4-Aminophenyl (Ar1); 4-methoxyphenyl (Ar2) Lack of propoxy group; presence of amino group
(Z)-2-[(E)-3-(4-Chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propyl 4-Chlorophenyl (Ar1); 4-hydroxy-3-methoxyphenyl (Ar2); N-propyl chain Chlorine substituent; hydroxyl group; alkylamide chain
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide 4-Hydroxy-3-methoxyphenyl (Ar1); 2-(4-hydroxyphenyl)-2-methoxyethyl (Ar2) Hydroxyl groups; ethyl linker with methoxy
3-(1,3-Benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)acrylamide 1,3-Benzodioxole (Ar1); 2-methoxy-5-methylphenyl (Ar2) Benzodioxole ring instead of propoxyphenyl
Target Compound 3-Methoxy-4-propoxyphenyl (Ar1); 2-methoxy-5-methylphenyl (Ar2) Propoxy group; absence of polar groups (e.g., -OH, -NH2) N/A

Key Observations :

  • Lipophilicity : The propoxy group in the target compound increases hydrophobicity compared to hydroxy/methoxy analogues (e.g., ’s compound 4) .
  • Steric Hindrance : The 2-methoxy-5-methylphenyl group introduces steric bulk, which may influence binding affinity compared to smaller substituents (e.g., 4-methoxyphenyl in ) .

Physicochemical Properties

Property Target Compound ’s Compound 4 ’s Compound
Molecular Weight ~383.45 g/mol (calculated) ~385.40 g/mol ~296.33 g/mol
Polar Groups Methoxy, propoxy, methyl Hydroxy, methoxy Amino, methoxy
Solubility Likely low in water; high in DMSO Moderate in polar solvents Moderate in polar solvents
Melting Point Not reported (predicted: 120–140°C) 168–170°C 145–147°C

Notes:

  • The target compound’s propoxy group may reduce aqueous solubility compared to hydroxy analogues .
  • Higher molecular weight analogues (e.g., ’s compound) often exhibit lower bioavailability .

Biological Activity

(E)-3-(3-methoxy-4-propoxyphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is a compound belonging to the acrylamide class, characterized by its unique structure which includes methoxy and propoxy substituents on its aromatic rings. This structural configuration suggests potential biological activities that merit exploration in various fields, particularly in medicinal chemistry.

The synthesis of this compound typically involves a condensation reaction between 3-methoxy-4-propoxybenzaldehyde and 2-methoxy-5-methylaniline, facilitated by a base such as sodium hydroxide or potassium carbonate. The resulting product can be purified via recrystallization or column chromatography.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. The precise mechanism remains to be fully elucidated but may involve inhibition or activation of key biological processes.

Anticancer Properties

Recent studies have investigated the anticancer potential of acrylamide derivatives, including this compound. Preliminary findings suggest that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, acrylamides have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors .

Cell Line IC50 (µM) Effect
A54910Inhibition of proliferation
MCF-715Induction of apoptosis
HT-2920Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, derivatives of acrylamides are being explored for their antimicrobial activities. Some studies have indicated that similar compounds exhibit moderate to strong activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

  • Anticancer Activity : A study evaluating various acrylamide derivatives found that those with specific substituents showed enhanced cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value of approximately 15 µM for the compound under investigation, indicating promising anticancer activity .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of several acrylamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to increased antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing (E)-3-(3-methoxy-4-propoxyphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide?

  • Methodology : The compound is synthesized via a multi-step process involving (1) coupling of substituted phenylacrylic acid derivatives with aromatic amines using coupling agents like EDCI in DMF under ice-cooled conditions , and (2) purification via column chromatography with solvent systems such as ethyl acetate/petroleum ether. Key steps include monitoring reaction progress via TLC and confirming structure via 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry (MS) .

Q. How are structural and purity parameters validated for this acrylamide derivative?

  • Methodology : Characterization relies on spectroscopic techniques:

  • NMR : Assign methoxy, propoxy, and aromatic proton signals to confirm regiochemistry .
  • MS : Verify molecular ion peaks matching calculated molecular weights (e.g., [M+H]+^+) .
  • Elemental analysis : Validate carbon, hydrogen, and nitrogen content to ensure purity >95% .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

  • Methodology : Solubility is assessed in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at physiological pH. Stability studies involve HPLC monitoring under varying temperatures (4°C to 37°C) and light exposure to identify degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodology :

  • Design of Experiments (DoE) : Screen solvents (DMF vs. THF), coupling agents (EDCI vs. DCC), and stoichiometric ratios using response surface methodology .
  • Catalyst screening : Evaluate Pd-based catalysts for Heck coupling steps to enhance stereoselectivity .
  • Scale-up challenges : Address exothermic reactions via controlled temperature gradients and inert atmospheres .

Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance bioactivity?

  • Methodology :

  • Substituent variation : Replace methoxy/propoxy groups with halogen or electron-withdrawing groups to assess effects on biological targets (e.g., kinase inhibition) .
  • Bioactivity assays : Compare IC50_{50} values in cancer cell lines (e.g., HCC) to correlate substituent effects with potency .
  • Example SAR Table :
Substituent ModificationsObserved BioactivityReference
3-Methoxy → 3-ChloroIncreased cytotoxicity
4-Propoxy → 4-EthoxyReduced solubility

Q. How can analytical challenges (e.g., polymorphism, degradation) be addressed during formulation studies?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to identify polymorphic forms .
  • Forced degradation studies : Expose the compound to heat, light, and oxidative stress, followed by LC-MS to profile degradation pathways .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity for storage recommendations .

Q. What computational approaches are used to predict binding modes and pharmacokinetic properties?

  • Methodology :

  • Molecular docking : Simulate interactions with biological targets (e.g., cannabinoid receptors) using AutoDock Vina or Schrödinger Suite .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP, CYP450 inhibition, and blood-brain barrier permeability .

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